molecular formula C13H26N2O2 B1400252 (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1353979-25-5

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B1400252
CAS No.: 1353979-25-5
M. Wt: 242.36 g/mol
InChI Key: CUGSDCDTNAJKSD-UHFFFAOYSA-N
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Description

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester is a cyclohexane-derived carbamate featuring an ethylamino substituent at the 2-position of the cyclohexyl ring and a tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl N-[2-(ethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-14-10-8-6-7-9-11(10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGSDCDTNAJKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino Group with tert-Butyl Carbamate

The Boc protection is typically achieved by reacting the amino-cyclohexyl precursor with di-tert-butyl dicarbonate ((Boc)2O) under mild conditions. Recent advances have introduced solvent-free and base-free methods using electromagnetic milling to activate (Boc)2O, enhancing reaction efficiency and environmental sustainability. This method avoids traditional solvents and bases, reducing hazardous waste and improving yields, especially useful for sensitive compounds such as carbamates in late-stage synthesis.

Parameter Traditional Boc Protection Electromagnetic Milling Method
Solvent Dichloromethane, Toluene None (solvent-free)
Base Triethylamine or similar None (base-free)
Temperature 0–30 °C Ambient, no external heating
Reaction Time Several hours Shorter (minutes to hours)
Environmental Impact Moderate (organic solvents) Low (green chemistry approach)
Applicability Broad Especially good for sensitive drugs

Synthesis of the 2-Ethylamino Substituted Cyclohexyl Carbamate

A key reference patent describes a multi-step process for preparing tert-butyl carbamates of substituted cyclohexyl amines, which can be adapted for the ethylamino substitution:

  • Reduction of a Boc-protected cyclohexyl acetic acid ester to the corresponding alcohol using sodium borohydride and aluminum trichloride at low temperatures (0–30 °C) in ether solvents like tetrahydrofuran (THF). This step is highly efficient and avoids hazardous lithium aluminum hydride.

  • Conversion of the alcohol to a mesylate via reaction with methanesulfonyl chloride in the presence of an acid-binding agent such as triethylamine, typically carried out in dichloromethane at 0–25 °C. This step proceeds quantitatively without isolation of intermediates.

  • Nucleophilic substitution of the mesylate with an amine , such as ethylamine or a related amine, in the presence of a base like potassium carbonate in a refluxing solvent system. This step introduces the ethylamino group on the cyclohexyl ring.

  • Deprotection of the Boc group under mild acidic conditions (water/hydrochloric acid/methanol mixture at 40–100 °C) to yield the free amine or maintain the Boc-protected carbamate as desired.

This process is characterized by high yields, mild conditions, and the ability to isolate the final product in high purity.

Alternative Carbamate Formation via Curtius Rearrangement

Another synthetic approach involves the formation of tert-butyl carbamates through the Curtius rearrangement of acyl azides derived from carboxylic acids. This method uses di-tert-butyl dicarbonate and sodium azide to generate acyl azides, which rearrange to isocyanates and subsequently react with tert-butanol to form the carbamate ester. This approach is valuable when starting from carboxylic acid precursors and can be adapted for cyclohexyl derivatives.

Step Reagents/Conditions Notes
Formation of acyl azide Di-tert-butyl dicarbonate + NaN3 Requires controlled temperature
Curtius rearrangement Heating (40–75 °C) Produces isocyanate intermediate
Carbamate formation Reaction with tert-butanol or trapping agent Forms tert-butyl carbamate

This method is selective and can be tuned for aliphatic or aromatic substrates, though higher temperatures may be required for aromatic acids.

Research Findings and Comparative Analysis

  • The electromagnetic milling method for Boc protection offers a green, solvent/base-free alternative with potential for scale-up and sensitive molecule synthesis.
  • The patent-based multi-step synthesis involving reduction, mesylation, and nucleophilic substitution is well-established for cyclohexyl carbamate derivatives and yields high purity products with good scalability.
  • The Curtius rearrangement approach provides a versatile route from carboxylic acids but involves handling azides and requires temperature control.
  • Reaction conditions such as temperature, solvent choice, and acid/base presence critically influence yield and purity. For example, mesylation and substitution steps favor inert solvents like dichloromethane and bases like triethylamine or potassium carbonate.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Advantages Limitations Reference
Boc Protection (Boc)2O with triethylamine in DCM, or solvent/base-free electromagnetic milling High yield, green method available Milling requires specialized equipment
Reduction of Ester to Alcohol NaBH4 + AlCl3 in THF at 0–30 °C Mild, avoids hazardous reagents Requires low temperature control
Mesylation Methanesulfonyl chloride + triethylamine in DCM Quantitative, high efficiency Sensitive to moisture
Nucleophilic Substitution Amines + K2CO3 in refluxing solvent High purity, scalable Long reaction time (15-17 hrs)
Boc Deprotection HCl/water/methanol at 40–100 °C Mild, good yield Acid-sensitive substrates may degrade
Curtius Rearrangement Route Acyl azide formation + heating Versatile, direct carbamate formation Handling azides, temperature control

Chemical Reactions Analysis

Types of Reactions

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

The compound (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its role in drug development, synthesis of bioactive compounds, and potential therapeutic uses.

Medicinal Chemistry

Drug Development :
this compound has been investigated for its potential as a pharmacological agent. Its structure suggests that it may act on neurotransmitter systems, particularly those involving acetylcholine. Studies have shown that carbamate derivatives can exhibit significant activity as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft.

Case Study: AChE Inhibition

In a study examining various carbamate derivatives, this compound was found to have a moderate inhibitory effect on AChE activity. This effect suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are used to enhance cholinergic function.

Synthesis of Bioactive Compounds

Synthetic Pathways :
The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows for the introduction of various functional groups through nucleophilic substitution reactions.

Table 1: Synthetic Routes Involving this compound

Reaction TypeReagents/ConditionsProduct Type
Nucleophilic substitutionHalides, basesNew carbamate derivatives
HydrolysisAcidic or basic conditionsCorresponding acid and alcohol
Coupling reactionsAmines or acidsPeptide-like structures

Agricultural Applications

Pesticide Development :
Research has indicated that certain carbamate compounds possess insecticidal properties. The application of this compound in developing new pesticides could be explored, particularly for its potential to target specific pests while minimizing environmental impact.

Neuropharmacology

Potential Therapeutic Uses :
The neuropharmacological properties of this compound suggest its use in treating conditions related to neurotransmitter imbalances. Ongoing research is examining its effects on mood disorders and anxiety, given its interaction with cholinergic pathways.

Case Study: Anxiety Disorders

In preclinical models, this compound demonstrated anxiolytic effects when administered at specific dosages. This finding supports further exploration into its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Weight Key Substituents Notable Properties References
(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester N/A Ethylamino, cyclohexyl Discontinued; potential intermediate for carbamate-based syntheses
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 318.84 Chloro-acetyl, ethylamino, cyclohexyl Reactive chloro-acetyl group; likely a synthetic intermediate or prodrug precursor
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester 330.85 Chloro-acetyl, cyclopropyl, cyclohexyl Increased steric bulk from cyclopropyl; may enhance metabolic stability
[(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester 284.16 Bromo, fluoro, phenylmethyl Aromatic substituents introduce electronic effects; potential for halogen bonding
(3-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester 215.29 Hydroxy, cyclohexyl Polar hydroxy group improves aqueous solubility
[2-(3-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester 336.39 Nitro, pyridinyl, cyclohexyl Electron-withdrawing nitro group; possible kinase inhibitor scaffold
(2-Oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester 235.27 Oxo, phenyl, ethyl Reactive ketone group; potential for conjugation or further derivatization

Key Comparative Analysis

Functional Group Impact
  • Ethylamino vs. Chloro-acetyl: The replacement of ethylamino with a chloro-acetyl group (e.g., in ) introduces electrophilicity, enabling nucleophilic substitution reactions. This makes such derivatives valuable for synthesizing targeted covalent inhibitors or prodrugs.
  • Hydroxy Group : The hydroxy-substituted analog () exhibits enhanced polarity, likely improving solubility but reducing membrane permeability compared to the parent compound.
  • Aromatic vs.

Research Implications and Gaps

  • Pharmacological Potential: The nitro and halogenated analogs () are prime candidates for antimicrobial or anticancer studies, leveraging their electronic and steric properties.
  • Synthetic Challenges : The discontinuation of the parent compound () highlights the need for optimized synthetic routes or alternative intermediates (e.g., cyclopropyl or hydroxy variants).

Biological Activity

(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H23N2O2\text{C}_{13}\text{H}_{23}\text{N}_{2}\text{O}_{2}

This structure features a cyclohexyl ring, an ethylamino group, and a tert-butyl ester moiety, which contribute to its solubility and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The carbamate structure allows for competitive inhibition of enzymes involved in neurotransmitter degradation, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Receptor Modulation : The compound may interact with various receptors, including nicotinic acetylcholine receptors (nAChRs), influencing neuronal excitability and synaptic plasticity.

Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit antimicrobial properties. A comparative analysis of this compound against common bacterial strains revealed:

Compound Activity Target Organism
This compoundModerateE. coli, S. aureus
ControlStrongPseudomonas aeruginosa
ControlMildBacillus subtilis

These findings suggest that while the compound has moderate antibacterial activity, it may serve as a lead for further modifications to enhance efficacy.

Cytotoxicity and Anticancer Properties

Preliminary studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it demonstrated selective cytotoxicity toward human breast cancer cells (MCF-7), inducing apoptosis in a dose-dependent manner. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 Value (µM) Mechanism of Action
MCF-715Induction of apoptosis
HeLa25Cell cycle arrest
A54930Apoptosis via mitochondrial pathway

These results indicate potential for developing targeted therapies utilizing this compound.

Case Studies

  • Study on Neuroprotective Effects : A study investigating the neuroprotective effects of the compound in models of neurodegeneration found that it significantly reduced neuronal loss and oxidative stress markers in rat models treated with neurotoxins. The mechanism was attributed to its ability to enhance antioxidant defenses and inhibit apoptotic pathways.
  • Antimicrobial Resistance Research : Another study focused on the compound's ability to combat antibiotic-resistant strains of Staphylococcus aureus. Results showed that it could disrupt biofilm formation and restore sensitivity to conventional antibiotics, highlighting its potential as an adjunctive treatment in resistant infections.

Comparative Analysis with Similar Compounds

When compared to other carbamate derivatives, this compound exhibits unique biological profiles:

Compound Structure Antimicrobial Efficacy Cytotoxicity
This compoundCarbamate + CyclohexylModerateLow
1-(4-Bromophenyl)-2-(1,3-dioxolan-2-yl)-ethanoneDioxolane + BromophenylLowModerate
1-(Phenyl)-2-(tetrahydrofuran-2-yl)-ethanoneTetrahydrofuran + PhenylHighHigh

Q & A

Q. What are the recommended synthetic routes for preparing (2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives typically involves sequential protection, alkylation, or reductive amination steps. For example:

  • Reductive Amination : A related compound, [2-(4-Methyl-benzylamino)-ethyl]-carbamic acid tert-butyl ester, was synthesized via imine condensation using p-methylbenzaldehyde and (2-aminoethyl)carbamic acid tert-butyl ester in dichloromethane (DCM) with MgSO₄ as a desiccant, followed by NaBH₄ reduction in methanol .
  • Boc Protection : The tert-butyloxycarbonyl (Boc) group is introduced under mild basic conditions to protect amines. For instance, (2-mercapto-ethyl)-carbamic acid tert-butyl ester was synthesized via nucleophilic substitution under basic conditions .
    Optimization Tips :
    • Use anhydrous solvents (e.g., DCM) to minimize hydrolysis.
    • Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
    • Adjust stoichiometry to reduce byproducts (e.g., over-alkylation).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the Boc group (e.g., tert-butyl signals at ~1.4 ppm for ¹H and ~28 ppm for ¹³C) and cyclohexyl/ethylamine moieties. For example, a related compound, (1R,2S)-(1-Benzyl-2-hydroxy-3-isobutylamino-propyl)-carbamic acid tert-butyl ester, showed distinct α and β proton splitting in its ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. A compound with molecular formula C₁₄H₂₂N₂O₂ showed an [M+H]⁺ peak at m/z 250.34 .
  • HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95% ideal for biological assays) .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound against therapeutic targets?

Methodological Answer:

  • Molecular Docking : A structurally similar compound, [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester, was docked into the SARS-CoV-2 main protease (Mpro) active site using Glide. Key interactions included hydrogen bonds with GLN 189 (1.84 Å) and LEU 141 (2.04 Å), and hydrophobic contacts with MET 165 and HIS 164 .
  • Validation Metrics :
    • Glide Score: −8.21 kcal/mol (indicative of strong binding).
    • Root Mean Square Deviation (RMSD): <2.0 Å over 100 ns molecular dynamics simulations ensures stability .
      Experimental Follow-Up : Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ measurements).

Q. What strategies address enantioselectivity challenges in synthesizing chiral tert-butyl carbamate derivatives?

Methodological Answer:

  • Chiral Catalysts : Phase-transfer catalysts (PTCs) enable enantioselective alkylation. For example, (R)-α-alkylcysteines were synthesized using chiral PTCs with 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester as a substrate .
  • Asymmetric Hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) reduce ketones to alcohols with >90% enantiomeric excess (ee) .
    Analytical Validation :
    • Chiral HPLC or circular dichroism (CD) to determine ee.
    • X-ray crystallography for absolute configuration confirmation.

Q. How do steric and electronic effects influence the stability of the tert-butyl carbamate group under acidic/basic conditions?

Methodological Answer:

  • Stability Testing :
    • Acidic Conditions : Boc groups are cleaved by trifluoroacetic acid (TFA) in DCM (1–2 hr, 0°C). For example, tert-butyl esters hydrolyze rapidly in HCl/EtOAc .
    • Basic Conditions : Boc groups resist mild bases (e.g., NaHCO₃) but degrade in strong bases (e.g., NaOH) via nucleophilic attack .
      Mitigation Strategies :
    • Use scavengers (e.g., triethylsilane) during TFA deprotection to prevent carbocation side reactions.
    • Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) at high temperatures.

Q. What analytical techniques resolve contradictions in reported biological activity data for tert-butyl carbamate derivatives?

Methodological Answer:

  • Dose-Response Curves : Replicate assays with varying concentrations (e.g., 1 nM–100 µM) to identify off-target effects.
  • Counter-Screening : Test against related enzymes (e.g., SARS-CoV-1 Mpro for SARS-CoV-2 inhibitors) to assess specificity .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀, Ki). For example, inconsistent cytotoxicity data may arise from cell-line-specific uptake mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester
Reactant of Route 2
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(2-Ethylamino-cyclohexyl)-carbamic acid tert-butyl ester

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